L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common reagents used in the synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation . The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method is advantageous for producing large quantities of peptides with high purity. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve specific pH levels, temperatures, and reaction times to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups .
Scientific Research Applications
L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) involves its interaction with specific molecular targets and pathways within cells. This compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalaninamide, 5-oxo-L-prolylglycyl-L-prolyl-L-tryptophyl-L-leucyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-alanyl-L-tyrosylglycyl-L-tryptophyl-L-norleucyl-L-a-aspartyl-
- L-Phenylalaninamide, 5-oxo-L-prolyl-L-a-aspartyl-L-prolyl-L-phenylalanyl-L-leucyl-L-arginyl-
Uniqueness
L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and pathways, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C36H57N11O8 |
---|---|
Molecular Weight |
771.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H57N11O8/c1-20(2)15-26(46-35(55)27(16-21(3)4)47-34(54)24-12-13-28(48)43-24)32(52)42-18-29(49)41-19-30(50)44-23(11-8-14-40-36(38)39)33(53)45-25(31(37)51)17-22-9-6-5-7-10-22/h5-7,9-10,20-21,23-27H,8,11-19H2,1-4H3,(H2,37,51)(H,41,49)(H,42,52)(H,43,48)(H,44,50)(H,45,53)(H,46,55)(H,47,54)(H4,38,39,40)/t23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
GIFJMXFPCQODBR-IRGGMKSGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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